![molecular formula C15H19N3S B187549 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-54-1](/img/structure/B187549.png)
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as PBT-1 and has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves its ability to bind to metal ions, such as copper and zinc, and prevent their interaction with amyloid-beta peptide. This, in turn, leads to the inhibition of amyloid-beta aggregation and the formation of toxic oligomers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been found to exhibit low toxicity and high selectivity towards metal ions, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its ability to inhibit amyloid-beta aggregation, which is a key factor in the pathogenesis of Alzheimer's disease. Additionally, its antifungal and antibacterial properties make it a potential candidate for the treatment of infectious diseases. However, its limitations include the need for further studies to determine its safety and efficacy in vivo.
Future Directions
Future research on 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine could focus on its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, studies could investigate its potential as an anti-inflammatory agent and its effects on other metal-associated diseases, such as Wilson's disease and Menkes disease. Furthermore, research could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Synthesis Methods
The synthesis of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 1,3-dibromopropane and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Scientific Research Applications
Several studies have investigated the potential applications of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, PBT-1 has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
properties
CAS RN |
40277-54-1 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-piperidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H19N3S/c1-4-8-18(9-5-1)14-13-11-6-2-3-7-12(11)19-15(13)17-10-16-14/h10H,1-9H2 |
InChI Key |
WUJLSKGQAUVXCX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Canonical SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Other CAS RN |
40277-54-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



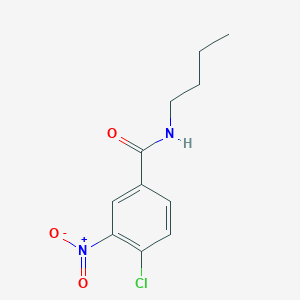
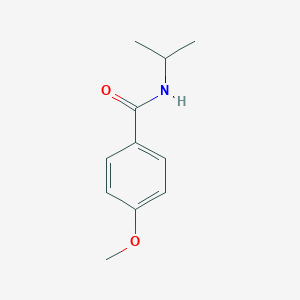
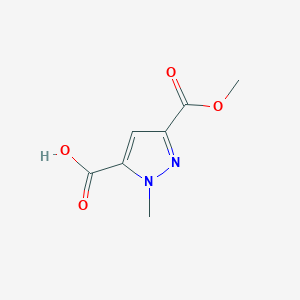
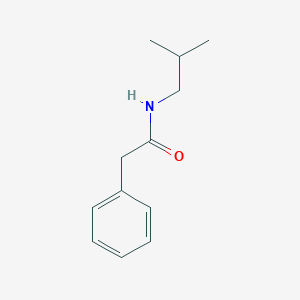
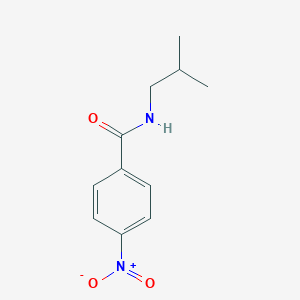
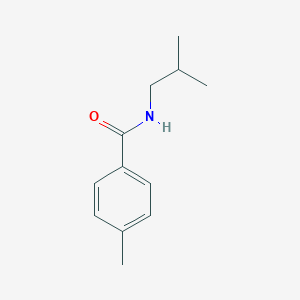
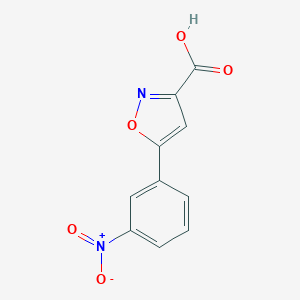
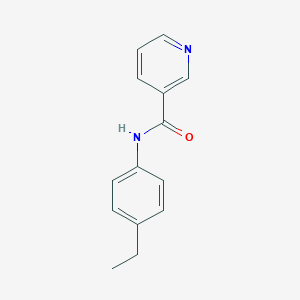



![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
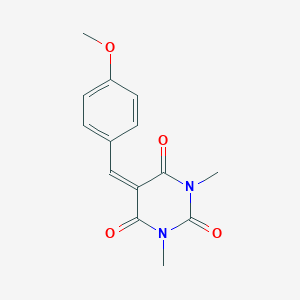
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)